Azetidine-3,3-dicarbonitrile;2,2,2-trifluoroacetic acid
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Overview
Description
Azetidine-3,3-dicarbonitrile;2,2,2-trifluoroacetic acid is a compound that has garnered significant interest in the scientific community due to its unique chemical structure and properties. This compound is known for its potential applications in various fields, including organic synthesis, medicinal chemistry, and material science. The combination of azetidine and trifluoroacetic acid moieties imparts distinct reactivity and stability characteristics to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azetidine-3,3-dicarbonitrile;2,2,2-trifluoroacetic acid typically involves the reaction of azetidine derivatives with trifluoroacetic acid under controlled conditions. One common method includes the use of azetidine-3,3-dicarbonitrile as a starting material, which is then reacted with trifluoroacetic acid in the presence of a suitable catalyst. The reaction is usually carried out at low temperatures to ensure the stability of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Azetidine-3,3-dicarbonitrile;2,2,2-trifluoroacetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the nitrile groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield azetidine-3,3-dicarboxylic acid derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of functionalized azetidine compounds .
Scientific Research Applications
Azetidine-3,3-dicarbonitrile;2,2,2-trifluoroacetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: The compound is utilized in the development of advanced materials and polymers
Mechanism of Action
The mechanism of action of azetidine-3,3-dicarbonitrile;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain-driven reactivity allows it to participate in various chemical transformations, while the trifluoroacetic acid moiety enhances its stability and reactivity. These properties enable the compound to act as a versatile intermediate in chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: Another azetidine derivative with different functional groups.
Azetidine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of nitrile.
Trifluoroacetic acid derivatives: Compounds containing the trifluoroacetic acid moiety with various substituents.
Uniqueness
Azetidine-3,3-dicarbonitrile;2,2,2-trifluoroacetic acid is unique due to the combination of the azetidine ring and trifluoroacetic acid moiety, which imparts distinct reactivity and stability. This combination makes it a valuable compound in synthetic chemistry and various research applications .
Properties
IUPAC Name |
azetidine-3,3-dicarbonitrile;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3.C2HF3O2/c6-1-5(2-7)3-8-4-5;3-2(4,5)1(6)7/h8H,3-4H2;(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCVMLVNOXHMRAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(C#N)C#N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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